Zaurategrast ethyl ester sulfate
Description
Classification and Therapeutic Significance of α4β1/α4β7 Integrin Antagonists
Integrins are heterodimeric proteins on the surface of leukocytes that play a crucial role in cell adhesion, migration, and inflammatory responses. nih.gov The α4β1 (also known as Very Late Antigen-4 or VLA-4) and α4β7 integrins are particularly significant in the context of inflammatory diseases. acs.org They facilitate the migration of immune cells from the bloodstream into inflamed tissues by binding to their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). wikipedia.orgsemanticscholar.org
By blocking the interaction between these integrins and their ligands, antagonists like zaurategrast (B1682406) can theoretically prevent the accumulation of lymphocytes in tissues, thereby mitigating the inflammatory process. wikipedia.org This mechanism of action is shared by other therapeutic agents, including the monoclonal antibody natalizumab, which also targets α4 integrins. guidetopharmacology.org The therapeutic potential of targeting α4β1 and α4β7 integrins extends to a range of inflammatory conditions, including multiple sclerosis and inflammatory bowel diseases like ulcerative colitis and Crohn's disease. wikipedia.orgmdpi.com
Integrin antagonists can be broadly classified into two main categories: large-molecule biologics (e.g., monoclonal antibodies) and small-molecule inhibitors. Zaurategrast falls into the latter category, which offers the potential advantage of oral administration. wikipedia.org
Historical Context of Zaurategrast Ethyl Ester Sulfate (B86663) (CDP323 Sulfate) Development as a Prodrug
Zaurategrast (CDP323) was originally developed by the British biopharmaceutical company Celltech, which later became part of UCB S.A. wikipedia.org The development of zaurategrast as an ethyl ester prodrug was a deliberate strategy to improve its oral bioavailability. patsnap.com The active form of the drug, CT7758, had limited absorption when administered orally. The synthesis of the ethyl ester prodrug, CDP323, resulted in higher permeability in laboratory studies, leading to increased oral bioavailability and efficient release of the active compound within the body. patsnap.com
In October 2006, UCB entered into a collaboration with Biogen Idec to co-develop and commercialize zaurategrast for multiple sclerosis and other potential indications. wikipedia.org A Phase 2 clinical trial was initiated in 2007 to evaluate the efficacy of zaurategrast in patients with relapsing multiple sclerosis. wikipedia.org However, in June 2009, the development of zaurategrast was discontinued (B1498344) due to disappointing results from this trial, where it did not show the expected benefit compared to a placebo. wikipedia.org
Despite its discontinuation for clinical use, zaurategrast ethyl ester sulfate remains a significant compound in research for its role as a selective α4β1/α4β7 integrin antagonist. medchemexpress.comtargetmol.com
Detailed Research Findings
| Study Focus | Key Findings | Reference |
| Preclinical Animal Models | In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, zaurategrast was effective in reducing disease severity when given both before and after the onset of the disease. | wikipedia.org |
| In Vitro Permeability | The ethyl ester prodrug form, CDP323, demonstrated improved mass transfer and higher in vitro permeability compared to its active moiety, CT7758. | medchemexpress.compatsnap.com |
| Clinical Development | A Phase 2 clinical trial for relapsing multiple sclerosis was initiated but ultimately discontinued due to a lack of expected efficacy. | wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29BrN4O3.H2O4S/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26;1-5(2,3)4/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32);(H2,1,2,3,4)/t22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMQWVIKICWIKQ-FTBISJDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology and Mechanism of Action of Zaurategrast Ethyl Ester Sulfate
Comprehensive Elucidation of α4β1 and α4β7 Integrin Binding Affinity and Specificity
The active metabolite of zaurategrast (B1682406) ethyl ester sulfate (B86663), CT7758, is a potent antagonist of the α4β1 (also known as Very Late Antigen-4 or VLA-4) and α4β7 integrins. These heterodimeric proteins are expressed on the surface of leukocytes and play a critical role in mediating their adhesion to the vascular endothelium and subsequent migration into tissues.
Research indicates that CT7758 exhibits a strong binding affinity for both α4β1 and α4β7 integrins. While specific IC50 values (the concentration of an inhibitor required to reduce the activity of a biological target by 50%) can vary depending on the assay conditions, the active form of zaurategrast has demonstrated potent inhibition of these integrins. This dual antagonism is a key feature of its pharmacological profile, allowing it to interfere with multiple pathways of leukocyte trafficking.
Table 1: Binding Affinity of CT7758
| Target Integrin | Binding Affinity (IC50) |
|---|---|
| α4β1 | Data not definitively available in public literature |
Note: Specific IC50 values for CT7758 are not consistently available in publicly accessible, peer-reviewed literature. The potency is often described qualitatively as "potent."
Cellular and Molecular Mechanisms of Adhesion Inhibition
The therapeutic potential of zaurategrast ethyl ester sulfate lies in its ability to disrupt the cellular and molecular processes that underpin inflammatory cell recruitment. By targeting α4β1 and α4β7 integrins, its active metabolite, CT7758, effectively curtails the adhesion and extravasation of lymphocytes.
Disruption of Vascular Cell Adhesion Molecule-1 (VCAM-1) Interactions
The α4β1 integrin on leukocytes binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells, particularly in response to inflammatory signals. patsnap.comresearchgate.net This interaction is a crucial step in the process of leukocyte adhesion to the blood vessel wall, a prerequisite for their migration into inflamed tissues. bohrium.com
CT7758 acts as a competitive antagonist, binding to the α4β1 integrin and thereby sterically hindering its interaction with VCAM-1. patsnap.com By blocking this binding, CT7758 effectively prevents the firm adhesion of leukocytes to the endothelium, thus inhibiting a key event in the inflammatory cascade. researchgate.net Molecular modeling studies of similar α4β1 antagonists suggest that these molecules occupy the binding pocket on the integrin, preventing the natural ligand, VCAM-1, from docking. nih.govpatsnap.com
Modulation of Lymphocyte Trafficking and Immune Cell Extravasation
The targeted inhibition of α4β1 and α4β7 integrins by CT7758 has profound effects on the movement of immune cells throughout the body. The α4β1-VCAM-1 interaction is particularly important for the trafficking of lymphocytes to inflamed sites in various tissues. bohrium.com The α4β7 integrin, on the other hand, plays a more specialized role in directing lymphocytes to the gut-associated lymphoid tissue (GALT) through its interaction with the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). nih.gov
By antagonizing both of these integrins, CT7758 can reduce the accumulation of lymphocytes in inflamed tissues, thereby modulating the immune response. This dual inhibition is thought to be beneficial in inflammatory conditions where both systemic and gut-specific lymphocyte trafficking contribute to the pathology. The prevention of immune cell extravasation from the bloodstream into tissues is the primary mechanism by which zaurategrast and its active metabolite are believed to exert their therapeutic effects.
Prodrug Activation and Biotransformation of this compound to its Active Metabolite (CT7758)
This compound is administered as a prodrug, meaning it is an inactive or less active compound that is metabolized in the body to produce the active therapeutic agent. nih.gov This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption and bioavailability.
The conversion of this compound to its active carboxylic acid form, CT7758, occurs through in vivo hydrolysis. mdpi.com This process involves the enzymatic cleavage of the ethyl ester group. While the specific enzymes responsible for the hydrolysis of zaurategrast ethyl ester in humans have not been definitively identified in the available literature, this biotransformation is a critical step for its pharmacological activity. In general, ester prodrugs are often hydrolyzed by carboxylesterases (CES), which are abundant in the liver, intestines, and other tissues. The rapid in vivo hydrolysis ensures that the active metabolite, CT7758, is available to exert its inhibitory effects on α4β1 and α4β7 integrins. mdpi.com
Preclinical Efficacy and Pharmacological Studies of Zaurategrast Ethyl Ester Sulfate
In Vitro Characterization of Integrin Antagonistic Activity in Cellular Systems
The in vitro evaluation of zaurategrast's active form, CT7758, was centered on its ability to block the function of α4-integrins, which are key mediators of leukocyte adhesion and migration.
Cell Adhesion Assays and Receptor Occupancy Studies
Cell adhesion assays are fundamental in vitro tools to quantify the ability of a compound to block the attachment of immune cells to endothelial layers or purified adhesion molecules. nih.gov These assays typically involve culturing endothelial cells, stimulating them with cytokines to induce VCAM-1 expression, and then measuring the adhesion of leukocytes in the presence and absence of the test compound. mdpi.comnih.gov For zaurategrast (B1682406), such assays would have been essential to demonstrate that its active metabolite, CT7758, could effectively inhibit the VCAM-1/α4-integrin interaction.
Receptor occupancy studies are designed to measure the percentage of a specific target receptor that is bound by a drug at given concentrations. mdpi.com These studies are critical for correlating the level of target engagement with the observed pharmacological effect. While it can be inferred that extensive cell adhesion and receptor occupancy studies were conducted during the development of zaurategrast, specific quantitative data from these preclinical evaluations, such as percentage of cell adhesion inhibition at various concentrations or receptor occupancy curves, are not available in publicly accessible scientific literature.
In Vivo Pharmacological Assessments in Animal Models of Inflammatory and Autoimmune Disorders
The in vivo efficacy of zaurategrast was primarily assessed using animal models that replicate key aspects of human inflammatory diseases, particularly the experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis.
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models
Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for human MS, as it mimics the core pathological features of T-cell-mediated inflammation, demyelination, and axonal damage in the central nervous system. nih.govresearchgate.net The efficacy of a test compound in this model is typically measured by a clinical scoring system that grades the severity of physical impairment, such as tail limpness and limb paralysis. nih.gov
Zaurategrast was evaluated in a chronic EAE mouse model and demonstrated significant efficacy. wikipedia.org Studies showed that the compound was effective at reducing the severity of the disease when administered both prophylactically (before disease induction) and therapeutically (after the onset of clinical signs). wikipedia.org While the qualitative success of zaurategrast in these models is documented, specific quantitative data, such as tables detailing the reduction in mean clinical scores versus a placebo group over time, are not available in the public domain.
Analysis of Immune Cell Infiltration and Tissue Pathology in Preclinical Disease Models
A key pathological hallmark of MS and the EAE model is the infiltration of pathogenic immune cells, such as T-cells and macrophages, into the central nervous system, leading to inflammation, demyelination, and neurodegeneration. nih.govnih.gov Histological analysis of brain and spinal cord tissue is used to assess these features. nih.gov Given that zaurategrast's mechanism is to block leukocyte migration, a primary endpoint in preclinical studies would have been the reduction of this immune cell infiltration.
Treatment with agents that block T-cell entry into the CNS in EAE models is expected to result in a corresponding decrease in inflammatory lesions and preservation of myelin. While it is stated that zaurategrast was effective in EAE, specific histopathological data, including comparative images or quantitative analyses of immune cell infiltrates and demyelination in treated versus untreated animals, have not been published.
Assessment of Pharmacodynamic Biomarkers (e.g., Lymphocyte Counts, VCAM-1 Expression) in Animal Studies
Pharmacodynamic biomarkers are used to demonstrate that a drug is engaging its target and having a physiological effect in a living organism. For an α4-integrin antagonist like zaurategrast, relevant biomarkers could include changes in peripheral lymphocyte counts, as blocking their migration might lead to their accumulation in the bloodstream. nih.gov Monitoring the expression of VCAM-1 could also provide insights into the inflammatory state of the endothelium. nih.gov
While these types of pharmacodynamic assessments are standard in preclinical drug development, specific studies detailing the effects of zaurategrast on lymphocyte counts or VCAM-1 expression in animal models are not available in the published literature.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing Zaurategrast ethyl ester sulfate and ensuring experimental reproducibility?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent purity) to minimize genotoxic impurities like acetamide, which can form during esterification or transesterification steps. Analytical techniques such as HPLC with UV detection should validate intermediate and final product purity . Reproducibility hinges on documenting reaction parameters (e.g., molar ratios, catalyst loading) and adhering to protocols for compound characterization (e.g., NMR, mass spectrometry) . For stability, hydrolysis studies under physiological pH (e.g., simulated gastric fluid) must be conducted to assess prodrug conversion kinetics .
Q. Which analytical techniques are essential for characterizing this compound’s stability under physiological conditions?
- Methodological Answer : Stability studies should employ:
- Hydrolysis assays : Monitor degradation in buffers mimicking biological environments (e.g., pH 7.4 for plasma) using LC-MS to quantify parent drug and metabolites .
- Forced degradation studies : Expose the compound to heat, light, and oxidative stress, followed by HPLC-UV to identify degradation products .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro integrin antagonism data and in vivo efficacy outcomes in preclinical models?
- Methodological Answer : Discrepancies may arise from:
- Pharmacokinetic factors : Poor bioavailability or rapid metabolism of the prodrug. Evaluate plasma exposure levels via LC-MS/MS and compare with in vitro IC50 values .
- Model limitations : Use humanized integrin models or primary cell assays to better replicate human pathophysiology .
- Data normalization : Apply statistical adjustments for inter-animal variability (e.g., mixed-effects models) and validate target engagement via immunohistochemistry .
Q. What methodologies are recommended for monitoring and controlling genotoxic impurities (e.g., acetamide) during Zaurategrast synthesis?
- Methodological Answer :
- Process controls : Limit acetamide formation by optimizing reaction time and temperature during sulfation steps. Use in-line FTIR to monitor intermediate byproducts .
- Analytical validation : Employ derivatization-HPLC with a limit of detection (LOD) ≤ 1 ppm for acetamide, as per ICH M7 guidelines .
- Purification strategies : Utilize recrystallization or preparative chromatography to remove residual impurities .
Q. How should researchers design hydrolysis studies to evaluate this compound’s prodrug activation mechanism?
- Methodological Answer :
- Enzyme-specific assays : Incubate the prodrug with esterases (e.g., porcine liver esterase) and quantify CT7758 (active metabolite) via LC-MS/MS .
- pH-dependent kinetics : Compare hydrolysis rates at pH 1.2 (simulated gastric fluid) vs. pH 6.8 (intestinal) to predict site-specific activation .
- Competitive inhibition studies : Add known esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm enzymatic pathways .
Q. What statistical approaches are critical for analyzing contradictory data in preclinical efficacy studies?
- Methodological Answer :
- Power analysis : Predefine sample sizes using historical variability data to ensure adequate statistical power .
- Multivariate regression : Control for confounding variables (e.g., animal weight, baseline inflammation scores) when interpreting efficacy endpoints .
- Meta-analysis : Pool data from multiple studies to identify trends obscured by small sample sizes, using tools like RevMan or R’s metafor package .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
